molecular formula C19H16BrNO4S2 B2863745 Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941889-18-5

Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2863745
CAS No.: 941889-18-5
M. Wt: 466.36
InChI Key: DGBHXQAGRZQCMA-UHFFFAOYSA-N
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Description

This compound features a thiophene ring substituted at position 3 with a sulfamoyl group bearing a 2-bromophenyl moiety and at position 4 with a 4-methylphenyl group. The methyl carboxylate at position 2 is a common esterification motif in pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S2/c1-12-7-9-13(10-8-12)14-11-26-17(19(22)25-2)18(14)27(23,24)21-16-6-4-3-5-15(16)20/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHXQAGRZQCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC=C3Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Dehalogenated products

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Methyl 3-[(4-Ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (G225-0439)
  • Key Difference : The sulfamoyl group is substituted with a 4-ethoxyphenyl instead of 2-bromophenyl.
  • However, the absence of bromine’s electronegative and steric effects may reduce binding affinity in hydrophobic pockets .
  • Molecular Weight: 431.53 g/mol (C₂₁H₂₁NO₅S₂) vs. ~494.44 g/mol (estimated for the target compound) .
b) Methyl 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002)
  • Key Difference : Lacks the 4-(4-methylphenyl) substituent on the thiophene ring.
  • The molecular weight is lower (319.38 g/mol, C₁₃H₁₃NO₄S₂), which may improve bioavailability but reduce target specificity .
c) Methyl 3-Bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (4c)
  • Key Difference : Replaces the sulfamoyl group with bromine and substitutes 4-methoxyphenyl at position 3.
  • Impact : Bromine at position 3 increases electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group (–OCH₃) enhances electron density on the phenyl ring, altering electronic properties compared to the target compound’s 4-methylphenyl group .

Functional Group and Reactivity Comparisons

Compound Sulfamoyl Substituent Thiophene Substituent (Position 4) Key Reactivity/Application
Target Compound 2-Bromophenyl 4-Methylphenyl Likely enzyme/receptor modulation
G225-0439 4-Ethoxyphenyl 4-Methylphenyl Enhanced solubility, reduced steric effects
Thifensulfuron-methyl Triazine-linked N/A Herbicidal activity (sulfonylurea)
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl N/A Increased hydrophilicity, metabolic stability

Biological Activity

Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, with CAS number 941979-08-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16BrNO4S2C_{19}H_{16}BrNO_4S_2, with a molecular weight of 466.4 g/mol. The compound features a thiophene ring substituted with sulfamoyl and carboxylate groups, which are known to enhance biological activity.

PropertyValue
CAS Number941979-08-4
Molecular FormulaC₁₉H₁₆BrN O₄S₂
Molecular Weight466.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves a multi-step process starting with the formation of the thiophene ring through methods such as the Gewald reaction. Subsequent functionalization introduces the sulfamoyl and carboxylate groups.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

A study evaluating various thiophene derivatives reported that certain substitutions on the thiophene ring enhance antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of bromine and sulfamoyl groups may contribute to this effect .

Anticancer Activity

The anticancer potential of this compound has been explored in relation to various cancer cell lines. In vitro studies have indicated that thiophene derivatives can inhibit the proliferation of cancer cells, including prostate cancer cell lines (PC-3). The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • Antibacterial Evaluation :
    • Objective : To evaluate the antibacterial efficacy against common pathogens.
    • Method : Disc diffusion method was employed using varying concentrations of the compound.
    • Results : The compound demonstrated significant inhibition zones against tested bacteria, indicating strong antibacterial activity.
  • Anticancer Screening :
    • Objective : To assess the cytotoxic effects on PC-3 prostate cancer cells.
    • Method : MTT assay was used to measure cell viability post-treatment with different concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, suggesting potential for further development as an anticancer agent.

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